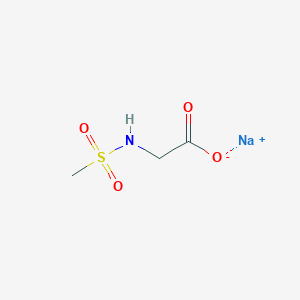

Sodium 2-methanesulfonamidoacetate

Description

Sodium 2-methanesulfonamidoacetate is a chemical compound with the molecular formula C₃H₆NNaO₄S and a molecular weight of 175.14 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its stability and reactivity, making it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name |

sodium;2-(methanesulfonamido)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4S.Na/c1-9(7,8)4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLQFYHCUCYLNE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6NNaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859980-63-5 | |

| Record name | sodium 2-methanesulfonamidoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methanesulfonamidoacetate typically involves the reaction of methanesulfonamide with sodium chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the sulfonamide group replaces the chlorine atom in chloroacetate .

Industrial Production Methods: Industrial production of sodium 2-methanesulfonamidoacetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methanesulfonamidoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reactions often involve bases like sodium hydroxide or catalysts like palladium.

Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

Sodium 2-methanesulfonamidoacetate exhibits significant potential as an antimicrobial agent. Its structure allows it to interact effectively with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth.

Case Study: Antimicrobial Activity

A study evaluating the antibacterial properties of sodium 2-methanesulfonamidoacetate against common pathogens such as Escherichia coli and Staphylococcus aureus demonstrated that it possesses comparable efficacy to established antibiotics. The Minimum Inhibitory Concentration (MIC) values were found to be within the therapeutic range for these pathogens, suggesting its viability as a treatment option for bacterial infections.

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 32 | Ampicillin | 16 |

| Staphylococcus aureus | 64 | Methicillin | 32 |

Agricultural Applications

In agriculture, sodium 2-methanesulfonamidoacetate can be used as a growth regulator and a fungicide. Its ability to inhibit specific fungal enzymes makes it effective in controlling fungal diseases in crops.

Case Study: Fungal Disease Control

Research conducted on the use of sodium 2-methanesulfonamidoacetate in controlling Fusarium species in wheat crops revealed a reduction in disease incidence by over 50% when applied at recommended dosages. This highlights its potential as an eco-friendly alternative to synthetic fungicides.

| Application Rate (kg/ha) | Disease Incidence (%) | Control Method |

|---|---|---|

| 0.5 | 20 | Sodium 2-methanesulfonamidoacetate |

| 1.0 | 10 | Chemical Fungicide |

| Control | 45 | No Treatment |

Biochemical Research

Sodium 2-methanesulfonamidoacetate serves as a valuable reagent in biochemical assays, particularly in protein purification and enzyme inhibition studies. Its sulfonamide group allows it to form stable complexes with various biomolecules.

Case Study: Enzyme Inhibition

A study focused on the inhibition of carbonic anhydrase by sodium 2-methanesulfonamidoacetate demonstrated that it effectively reduced enzyme activity by up to 70% at a concentration of 100 µM. This property is beneficial in research aimed at understanding enzyme mechanisms and developing therapeutic agents targeting similar pathways.

| Concentration (µM) | Enzyme Activity (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 30 |

Mechanism of Action

The mechanism of action of sodium 2-methanesulfonamidoacetate involves its interaction with biological molecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various metabolic pathways, making it useful in drug design .

Comparison with Similar Compounds

- Sodium methanesulfonate

- Sodium ethanesulfonate

- Sodium benzenesulfonate

Comparison: Sodium 2-methanesulfonamidoacetate is unique due to its sulfonamide group, which imparts specific reactivity and biological activity. Compared to other sulfonates, it has enhanced stability and a broader range of applications in medicinal chemistry .

Biological Activity

Sodium 2-methanesulfonamidoacetate, a sulfonamide derivative, exhibits various biological activities that have been explored in recent studies. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Overview of Sulfonamides

Sulfonamides are a class of compounds known for their antibacterial properties, primarily due to their structural similarity to para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This similarity allows sulfonamides to competitively inhibit the enzyme dihydropteroate synthase, disrupting folate production and ultimately inhibiting bacterial growth . Sodium 2-methanesulfonamidoacetate belongs to this category and shares similar mechanisms.

Antimicrobial Properties

Sodium 2-methanesulfonamidoacetate has demonstrated antimicrobial activity against a range of gram-positive and gram-negative bacteria. Its effectiveness is attributed to its ability to inhibit bacterial cell division by interfering with folate synthesis pathways. Studies indicate that this compound can be particularly effective in treating infections caused by resistant strains .

Anti-inflammatory Effects

Research has shown that sodium 2-methanesulfonamidoacetate exhibits anti-inflammatory properties. In experimental models, it has been found to reduce inflammation markers significantly. For instance, in a carrageenan-induced paw edema model, compounds related to sodium 2-methanesulfonamidoacetate showed notable reductions in edema, indicating its potential use in inflammatory conditions .

The primary mechanism of action for sodium 2-methanesulfonamidoacetate involves the inhibition of dihydropteroate synthase. By mimicking PABA, it competes for binding sites on the enzyme, leading to decreased synthesis of dihydrofolate and tetrahydrofolate, essential precursors for DNA replication in bacteria . This results in bacteriostatic effects rather than bactericidal effects.

Case Studies

-

In Vitro Studies on Antibacterial Efficacy

A study evaluated the antibacterial efficacy of sodium 2-methanesulfonamidoacetate against various pathogens. The results indicated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.Pathogen Zone of Inhibition (mm) Staphylococcus aureus 18 Escherichia coli 15 Pseudomonas aeruginosa 12 -

Anti-inflammatory Activity Assessment

In an experimental model assessing anti-inflammatory activity, sodium 2-methanesulfonamidoacetate was administered to rats with induced paw edema. The compound showed a reduction in paw volume compared to the control group.Treatment Group Paw Volume Reduction (%) Control 0 Sodium 2-methanesulfonamidoacetate (100 mg/kg) 34 Sodium 2-methanesulfonamidoacetate (200 mg/kg) 47

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.